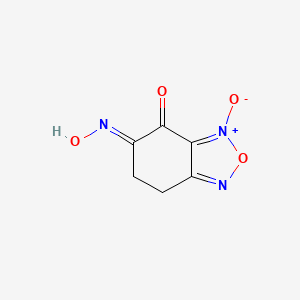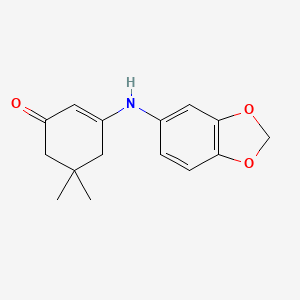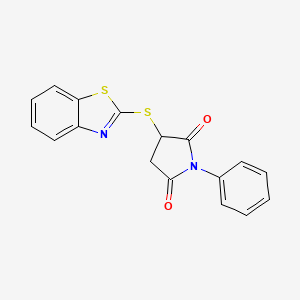
(5E)-5-(hydroxyimino)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-one 3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6E)-6-(HYDROXYIMINO)-7-OXO-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE: is a complex organic compound with a unique structure that includes a hydroxyimino group, a ketone, and a benzoxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-(HYDROXYIMINO)-7-OXO-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE typically involves the following steps:
Formation of the Benzoxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyimino Group: This step involves the reaction of the benzoxadiazole intermediate with hydroxylamine or its derivatives under controlled conditions.
Oxidation and Final Adjustments: The final compound is obtained by oxidizing the intermediate product and making necessary adjustments to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the synthesis in multiple steps.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and yield.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyimino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products
Oxidation Products: Depending on the conditions, the major products can include oximes, nitroso compounds, and other oxidized derivatives.
Reduction Products: Reduced forms of the compound, such as amines or hydroxylamines.
Substitution Products: Compounds with different functional groups replacing the hydroxyimino group.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibition:
Medicine
Drug Development: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Materials Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (6E)-6-(HYDROXYIMINO)-7-OXO-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The benzoxadiazole ring can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(6E)-6-(HYDROXYIMINO)-7-OXO-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-1-IUM-1-OLATE: can be compared with other benzoxadiazole derivatives, such as:
Uniqueness
- Structural Features : The presence of the hydroxyimino group and the specific arrangement of functional groups make it unique.
- Reactivity : Its reactivity profile differs from other benzoxadiazole derivatives due to the presence of the hydroxyimino group.
- Applications : Its potential applications in various fields, such as medicinal chemistry and materials science, highlight its uniqueness.
Eigenschaften
Molekularformel |
C6H5N3O4 |
|---|---|
Molekulargewicht |
183.12 g/mol |
IUPAC-Name |
(5E)-5-hydroxyimino-3-oxido-6,7-dihydro-2,1,3-benzoxadiazol-3-ium-4-one |
InChI |
InChI=1S/C6H5N3O4/c10-6-4(7-11)2-1-3-5(6)9(12)13-8-3/h11H,1-2H2/b7-4+ |
InChI-Schlüssel |
BBQJGQCZQJNWCP-QPJJXVBHSA-N |
Isomerische SMILES |
C1C/C(=N\O)/C(=O)C2=[N+](ON=C21)[O-] |
Kanonische SMILES |
C1CC(=NO)C(=O)C2=[N+](ON=C21)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-3-[(Z)-2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B15009319.png)

![2-[(2,5-dichlorobenzyl)sulfanyl]-N-[(E)-(4-iodophenyl)methylidene]-1,3-benzothiazol-6-amine](/img/structure/B15009326.png)
![(4E)-1-(3-chloro-4-methylphenyl)-5-[4-(dimethylamino)phenyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15009332.png)
![N-[(4Z)-4-[4-(diethylamino)benzylidene]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B15009342.png)
![3-[4-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazol-5-ol](/img/structure/B15009344.png)
![2-chloro-N-[2-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15009350.png)
![3-[methoxy(thiophen-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B15009351.png)



![(4E)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione](/img/structure/B15009371.png)
![4-methyl-N-[(2Z)-3-(4-methylphenyl)-5-(4-nitrophenoxy)-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B15009376.png)
![ethyl (2Z)-2-(3-bromo-4,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15009400.png)
